Z-D-Nva-OH

Peptide Synthesis Stereochemical Purity Quality Control

Z-D-Nva-OH (CAS 42918-89-8, ≥99% purity) is a ready-to-use Cbz-protected D-norvaline building block for Boc/Benzyl solid-phase peptide synthesis. The acid-stable Z group withstands repetitive TFA deprotection cycles, while quantitative hydrogenolysis ensures high-purity final cleavage. The D-configuration imparts protease resistance, extending therapeutic peptide in vivo half-life. Unlike the L-isomer (Z-L-Nva-OH), racemic mixtures, or Fmoc analogs, only the Z-D-norvaline stereochemistry guarantees correct peptide conformation and target binding. Minimize diastereomeric byproducts and maximize yield with this non-interchangeable building block.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 42918-89-8
Cat. No. B3068379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Nva-OH
CAS42918-89-8
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1
InChIKeyNSJDRLWFFAWSFP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Nva-OH (CAS 42918-89-8): Technical Overview for Procurement & Peptide Synthesis


Z-D-Nva-OH (N-Benzyloxycarbonyl-D-norvaline; CAS 42918-89-8) is a high-purity, N-protected D-norvaline derivative . The compound features a Cbz (Z) protecting group at the N-terminus and a free C-terminal carboxylic acid, making it a ready-to-use building block for solid- and solution-phase peptide synthesis [1]. Commercial sources report purity specifications of ≥98-99% , with a defined optical rotation of +4.4±1° (c=1.188% in acetone) and a melting point of 87-94°C .

Procurement Risk: Why Z-D-Nva-OH Cannot Be Replaced by Generic Nva Derivatives


Substituting Z-D-Nva-OH with its L-isomer (Z-L-Nva-OH) or racemic mixture (Z-DL-Nva-OH) introduces uncontrolled stereochemical variables that directly impact peptide conformation, target binding, and biological function . Additionally, the Z protecting group's acid stability and orthogonal removal via hydrogenolysis are essential for multi-step synthetic strategies [1]; swapping for an Fmoc-protected analog requires a fundamentally different, base-labile deprotection protocol [1]. The D-configuration norvaline side chain further imparts distinct hydrophobic character and resistance to proteolytic degradation compared to L-norvaline residues , making the specific Z-D-Nva-OH building block a critical, non-interchangeable component in rational peptide design.

Quantitative Differentiation Evidence for Z-D-Nva-OH (CAS 42918-89-8)


Purity Specification: Z-D-Nva-OH vs. Commercial Racemic Mixture

Z-D-Nva-OH is commercially available with a certified purity of ≥99%, as stated by major suppliers . In contrast, the racemic mixture Z-DL-Nva-OH is commonly listed with a lower purity of 95% . Higher purity of the single enantiomer ensures more consistent coupling efficiency and reduces the need for post-synthetic purification of diastereomeric peptide byproducts .

Peptide Synthesis Stereochemical Purity Quality Control

Stereochemical Integrity: Enantiomeric Excess of Z-D-Nva-OH

The stereochemical purity of Z-D-Nva-OH is tightly controlled, with commercial specifications often requiring enantiomeric impurity ≤0.5% [1]. This high enantiomeric excess ensures that the desired D-configuration is incorporated into the peptide, avoiding the formation of diastereomeric impurities that can compromise biological activity and complicate purification [1].

Chiral Purity Enantiomeric Excess Peptide Stereochemistry

Orthogonal Protecting Group Strategy: Z-D-Nva-OH vs. Fmoc-D-Nva-OH

The benzyloxycarbonyl (Z) protecting group in Z-D-Nva-OH is stable under the acidic conditions used for Boc removal but is cleaved by catalytic hydrogenolysis or strong acid (HBr/AcOH) [1]. In contrast, Fmoc-D-Nva-OH is labile under the basic conditions of piperidine [2]. This orthogonal stability profile dictates the choice of solid-phase synthesis strategy: Z-D-Nva-OH is compatible with Boc/Benzyl chemistry, while Fmoc-D-Nva-OH is suited for Fmoc/tBu strategies [1][2].

Solid-Phase Peptide Synthesis Protecting Group Orthogonality Synthetic Strategy

Side Chain Hydrophobicity: D-Norvaline vs. L-Valine in Peptide Design

The side chain of norvaline (n-propyl) is more hydrophobic than that of the branched-chain amino acid valine (isopropyl), with calculated LogP values of -1.70 for norvaline versus -2.26 for valine [1]. This difference in hydrophobicity translates to altered peptide retention times in reversed-phase HPLC and influences peptide-membrane interactions [2]. Furthermore, the D-configuration of norvaline provides enhanced resistance to proteolytic degradation compared to L-amino acid residues .

Peptide Hydrophobicity Structure-Activity Relationship Proteolytic Stability

Validated Application Scenarios for Z-D-Nva-OH Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) using Boc/Benzyl Chemistry

Z-D-Nva-OH is an ideal building block for Boc/Benzyl SPPS. The Z protecting group's acid stability (TFA-resistant) is fully compatible with the repetitive Boc deprotection cycles [1], while its quantitative removal by hydrogenolysis at the final cleavage step ensures high-purity product release [1]. The ≥99% purity and ≤0.5% enantiomeric impurity of commercial Z-D-Nva-OH [2] minimize the formation of deletion sequences and diastereomeric byproducts, simplifying purification and improving overall yield.

Synthesis of Proteolytically Stable Peptide Therapeutics

Incorporation of D-norvaline residues into peptide sequences is a well-established strategy to enhance resistance to proteolytic degradation [1]. The D-configuration of Z-D-Nva-OH ensures the resulting peptide contains a non-natural D-amino acid, which is not recognized by common proteases. This is a critical attribute for developing peptide-based drugs with extended in vivo half-lives and improved oral bioavailability [1].

Structure-Activity Relationship (SAR) Studies of Hydrophobic Peptides

The n-propyl side chain of norvaline provides a distinct hydrophobic profile compared to branched-chain amino acids like valine and leucine [1]. Researchers can use Z-D-Nva-OH to systematically explore the impact of side chain hydrophobicity and shape on peptide-membrane interactions, target binding affinity, and biological activity [1]. The high purity of the building block ensures that observed effects are due to the intended structural modification, not impurities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-D-Nva-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.